The core structure of ethyl 2-(6-bromo-1H-indol-3-yl)acetate features an indole ring. Indoles are a prevalent scaffold in numerous biologically active molecules and pharmaceuticals []. The indole ring system is known to interact with various receptors and enzymes, making it a valuable starting point for drug discovery efforts [].
The presence of an ethyl ester group and a bromine atom on the indole ring provides opportunities for further chemical modifications. These modifications can be used to target specific biological processes or improve the drug-like properties of the molecule [].
A search for scientific publications specifically focusing on ethyl 2-(6-bromo-1H-indol-3-yl)acetate yielded no significant results. This suggests that the compound might be a relatively new molecule or one that hasn't been extensively studied yet.
Based on the indole core and functionalization possibilities, ethyl 2-(6-bromo-1H-indol-3-yl)acetate could be a candidate for research in various areas, such as:
Ethyl 2-(6-bromo-1H-indol-3-yl)acetate is a chemical compound characterized by its unique structure, which incorporates a bromo-substituted indole moiety attached to an acetate group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications. The molecular formula of ethyl 2-(6-bromo-1H-indol-3-yl)acetate is C12H12BrN O3, with a molecular weight of approximately 296.12 g/mol .
These reactions are vital for synthesizing derivatives and exploring the compound's reactivity.
Research indicates that compounds related to ethyl 2-(6-bromo-1H-indol-3-yl)acetate exhibit significant biological activities, including:
The synthesis of ethyl 2-(6-bromo-1H-indol-3-yl)acetate can involve several methods:
An example synthesis pathway includes:
Ethyl 2-(6-bromo-1H-indol-3-yl)acetate has potential applications in:
Studies on the interactions of ethyl 2-(6-bromo-1H-indol-3-yl)acetate with biological targets are essential for understanding its pharmacological profile. Research has indicated that similar compounds can interact with various proteins and enzymes, potentially leading to therapeutic effects or toxicity . Interaction studies typically involve:
Ethyl 2-(6-bromo-1H-indol-3-yl)acetate shares structural similarities with various indole derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 2-(5-Bromo-1H-indol-3-yl)acetate | 0.91 | Different bromine position affects reactivity |
| Ethyl 6-bromo-1H-indole-3-carboxylate | 0.89 | Carboxylic acid vs ester functionality |
| Methyl 6-bromo-4-indolecarboxylate | 0.90 | Variability in indole substitution |
| tert-butyl 5-bromo-1H-indole-3-carboxylate | 0.84 | Bulky tert-butyl group influences solubility |
| Methyl 2-(1H-indol-3-yl)acetate | 0.83 | Lacks bromine substitution, affecting activity |
Ethyl 2-(6-bromo-1H-indol-3-yl)acetate stands out due to its specific bromination at the sixth position on the indole ring, which may enhance its biological activity compared to other derivatives.
Ethyl 2-(6-bromo-1H-indol-3-yl)acetate is an organic compound with the molecular formula C₁₂H₁₂BrNO₂ [1] [2] [3]. The compound has a molecular weight of 282.13 g/mol [1] [2] [3] and represents an indole derivative containing a bromine substitution at the 6-position of the indole ring system.
The molecular structure consists of a bicyclic indole core featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring [4]. The bromine atom is positioned at the 6-carbon of the benzene portion of the indole system [1] [2]. The acetate functionality is attached to the 3-position of the indole ring through a methylene bridge, forming an ethyl ester group [3] [4].
The compound appears as a powder at room temperature [2] [5] and exhibits typical properties associated with indole-based organic molecules. The presence of the bromine substituent at the 6-position introduces halogen characteristics that influence both the reactivity and biological activity of the compound [4].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrNO₂ |
| Molecular Weight | 282.13 g/mol |
| Physical Form | Powder |
| Appearance | Powder |
| Purity | 95% |
The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-(6-bromo-1H-indol-3-yl)acetate [2] [5] [3]. An alternative systematic name is 1H-Indole-3-acetic acid, 6-bromo-, ethyl ester [4], which describes the compound as an ethyl ester derivative of 6-bromo-indole-3-acetic acid.
The compound is registered in the Chemical Abstracts Service database with the CAS Registry Number 919295-79-7 [1] [2] [3] [4]. This unique identifier serves as the primary means of chemical substance identification across scientific literature and commercial databases.
The International Chemical Identifier string for ethyl 2-(6-bromo-1H-indol-3-yl)acetate is: InChI=1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 [2] [5] [3] [4]. The corresponding InChI Key is DBEHTVLBNORKMZ-UHFFFAOYSA-N [2] [5] [3] [4].
The Simplified Molecular Input Line Entry System notation is represented as O=C(OCC)CC1=CNC2=C1C=CC(Br)=C2 [1] [3] [4]. The canonical SMILES notation is CCOC(=O)CC1=CNC2=C1C=CC(=C2)Br [3].
| Database/System | Identifier/Value |
|---|---|
| CAS Registry | 919295-79-7 |
| InChI | InChI=1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
| InChI Key | DBEHTVLBNORKMZ-UHFFFAOYSA-N |
| SMILES | O=C(OCC)CC1=CNC2=C1C=CC(Br)=C2 |
| MDL Number | MFCD12912004 |
Ethyl 2-(6-bromo-1H-indol-3-yl)acetate does not possess any chiral centers in its molecular structure, therefore it exists as a single stereoisomer without optical activity [1] [2]. The compound exhibits conformational flexibility primarily around the ethyl ester group and the methylene bridge connecting the acetate moiety to the indole ring system.
The indole ring system maintains a planar configuration due to the aromatic conjugation extending across both the benzene and pyrrole rings [6]. The bromine substituent at the 6-position does not significantly alter the planarity of the aromatic system but may influence the electron distribution within the molecule [7]. The ethyl acetate side chain can adopt various conformations through rotation around the C-C bond connecting the methylene group to the indole 3-position.
Conformational analysis of related indole derivatives suggests that the preferred conformation involves the carbonyl group of the ester positioned to minimize steric interactions with the indole ring system [8]. The bromine atom, being larger than hydrogen, may introduce mild steric effects that could influence the preferred conformational states of the molecule [7].
Irritant